2-(2-Methylpentyl)cyclopentan-1-ol
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Overview
Description
2-(2-Methylpentyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H24O It is a cyclopentanol derivative, characterized by a cyclopentane ring substituted with a 2-methylpentyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpentyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of adipol adipate, which produces 2-methylcyclopentan-1-ol . This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpentyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylpentyl)cyclopentanone.
Reduction: Formation of 2-(2-Methylpentyl)cyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Methylpentyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpentyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentanol: A closely related compound with a similar structure but lacking the 2-methylpentyl group.
Cyclopentanol: The parent compound with a cyclopentane ring and a hydroxyl group.
2-Cyclopenten-1-ol: A compound with a similar ring structure but containing a double bond.
Uniqueness
2-(2-Methylpentyl)cyclopentan-1-ol is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H22O |
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Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-(2-methylpentyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-9(2)8-10-6-4-7-11(10)12/h9-12H,3-8H2,1-2H3 |
InChI Key |
OYTMFTIDSPMNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC1CCCC1O |
Origin of Product |
United States |
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